N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide: is a synthetic organic compound that belongs to the class of indolizine derivatives. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a methoxy group, and a carboxamide group attached to an indolizine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps. One common method starts with the preparation of the indolizine core, followed by the introduction of the chloro-fluorophenyl group and the methoxy group. The final step involves the formation of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide: can be compared with other indolizine derivatives that have similar structural features but different substituents.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-23-13-8-14(21)20-6-2-3-12(20)15(13)16(22)19-11-5-4-9(17)7-10(11)18/h4-5,7-8H,2-3,6H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBMZXYWXMPKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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